N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the structural features of tetrahydroisoquinoline and biphenyl carboxamide, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Biphenyl Carboxylic Acid: The acetylated tetrahydroisoquinoline is coupled with [1,1’-biphenyl]-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the biphenyl and isoquinoline structures can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential as a therapeutic agent. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, the compound is being investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, due to its ability to interact with specific molecular targets in the brain .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors in the brain, modulating their activity and potentially providing therapeutic effects in neurodegenerative diseases . Additionally, the biphenyl carboxamide structure may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the biphenyl carboxamide moiety but shares the tetrahydroisoquinoline core.
Biphenyl Carboxamide Derivatives: Compounds that contain the biphenyl carboxamide structure but lack the tetrahydroisoquinoline moiety.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of the tetrahydroisoquinoline and biphenyl carboxamide structures. This dual functionality may provide enhanced biological activity and specificity compared to simpler analogs .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17(27)26-14-13-20-11-12-23(15-22(20)16-26)25-24(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFEGJJLFZQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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